N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-(phenylsulfonyl)propanamide
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Description
N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-(phenylsulfonyl)propanamide is a useful research compound. Its molecular formula is C18H17N3O4S2 and its molecular weight is 403.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Heterocyclic compounds, particularly those incorporating oxadiazole moieties, have been synthesized and evaluated for their biological activities. The synthesis typically involves multi-step processes, including the transformation of various organic acids into corresponding esters, hydrazides, and ultimately oxadiazole derivatives. These compounds are characterized using spectroscopic techniques and are evaluated for various biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant effects.
One study focused on the synthesis of new N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives as lipoxygenase inhibitors, showing moderately good activities (Aziz‐ur‐Rehman et al., 2016). Another research effort synthesized novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety, which exhibited promising antimicrobial activities (E. Darwish et al., 2014). Additionally, novel limonene and citral based 2,5-disubstituted-1,3,4-oxadiazoles have been explored for antiepileptic activity, highlighting the importance of a four-binding site pharmacophore model for anticonvulsant activity (H. Rajak et al., 2013).
Antimicrobial and Antifungal Activities
Several studies have explored the antimicrobial and antifungal potentials of oxadiazole derivatives. For example, novel azetidinones and sulfone derivatives containing 1,3,4-oxadiazole moieties demonstrated significant antimicrobial activities against various pathogens, including rice bacterial leaf blight (Sanjay D. Prajapati & M. Thakur, 2014; Li Shi et al., 2015).
Anticancer Potential
The anticancer potential of 1,3,4-oxadiazole derivatives has been investigated, with some compounds exhibiting high activity against a range of cancer cell lines, indicating their promise as lead compounds for further development (A. S. Aboraia et al., 2006).
properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c22-15(9-11-27(23,24)13-4-2-1-3-5-13)19-14-8-10-26-16(14)18-20-17(21-25-18)12-6-7-12/h1-5,8,10,12H,6-7,9,11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRWJHNBAMPSFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=C(C=CS3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-(phenylsulfonyl)propanamide |
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